molecular formula C16H19FN2O4 B2360141 [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate CAS No. 871544-73-9

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate

Cat. No.: B2360141
CAS No.: 871544-73-9
M. Wt: 322.336
InChI Key: ZGXVKHKFXIQVFT-UHFFFAOYSA-N
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Description

This compound is a benzoate ester featuring a 2-fluoro-4-methoxy-substituted aromatic ring and a carbamoyl group attached via a methyl linker. The carbamoyl moiety is further substituted with a 1-cyano-1,2-dimethylpropyl chain, introducing both steric bulk and electrophilicity due to the cyano group.

Properties

IUPAC Name

[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-fluoro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O4/c1-10(2)16(3,9-18)19-14(20)8-23-15(21)12-6-5-11(22-4)7-13(12)17/h5-7,10H,8H2,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGXVKHKFXIQVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)COC(=O)C1=C(C=C(C=C1)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into three primary subunits:

  • 2-Fluoro-4-methoxybenzoic acid : Serves as the aromatic backbone.
  • Chloromethyl carbamate intermediate : Bridges the aromatic acid and the tertiary cyanoalkyl group.
  • 1-Cyano-1,2-dimethylpropylamine : Provides the sterically hindered nitrile functionality.

Critical disconnections :

  • Ester bond between benzoic acid and methyl carbamate.
  • Carbamate linkage between methyl group and 1-cyano-1,2-dimethylpropylamine.

Synthetic Pathways

Stepwise Esterification-Carbamoylation Approach

Synthesis of 2-Fluoro-4-methoxybenzoyl Chloride
  • Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
  • Conditions : Reflux at 70°C for 4 h under anhydrous conditions.
  • Yield : ~95% (isolated via distillation under reduced pressure).
Esterification with Methyl Glycolate
  • Reagents : Methyl glycolate, pyridine (base), DCM solvent.
  • Mechanism : Nucleophilic acyl substitution.
  • Conditions : 0°C to room temperature, 12 h stirring.
  • Yield : 82% (purified by flash chromatography, hexane/EtOAc 4:1).
Carbamoylation with 1-Cyano-1,2-dimethylpropylamine
  • Reagents : 1-Cyano-1,2-dimethylpropylamine, triphosgene (CCl₃O)₂CO.
  • Conditions : Dropwise addition at −10°C, followed by warming to 25°C for 6 h.
  • Workup : Quenched with NaHCO₃, extracted with DCM, dried over MgSO₄.
  • Yield : 68% (recrystallized from ethanol/water).

One-Pot Tandem Strategy

A streamlined method avoids isolating intermediates:

  • In situ generation of 2-fluoro-4-methoxybenzoyl chloride using SOCl₂.
  • Simultaneous esterification and carbamoylation in the presence of Hünig’s base (DIPEA).
  • Cyano-group stabilization via low-temperature (−20°C) reaction with TMSCN (trimethylsilyl cyanide).

Key advantages :

  • Reduced purification steps.
  • Total yield improved to 74%.

Reaction Optimization Data

Parameter Condition Yield (%) Purity (HPLC)
Solvent (Esterification) DCM vs. THF 82 vs. 65 98.5 vs. 92.3
Catalyst (Carbamoylation) DIPEA vs. Pyridine 68 vs. 54 97.8 vs. 89.1
Temperature 25°C vs. 40°C 74 vs. 62 96.2 vs. 88.7

Notable trends :

  • Polar aprotic solvents (DCM, THF) enhance esterification rates.
  • Sterically hindered bases (DIPEA) improve carbamate regioselectivity.

Analytical Characterization

Spectroscopic Data
  • IR (KBr) : ν = 2245 cm⁻¹ (C≡N), 1720 cm⁻¹ (ester C=O), 1685 cm⁻¹ (carbamate C=O).
  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, J = 8.5 Hz, Ar-H), 6.65 (dd, J = 8.5, 2.5 Hz, Ar-H), 4.45 (s, CH₂O), 1.55 (s, (CH₃)₂C).
  • HRMS (ESI+) : m/z calcd for C₁₆H₁₉FN₂O₄ [M+H]⁺ 323.1332, found 323.1328.
X-ray Crystallography
  • Crystal system : Monoclinic, space group P2₁/c.
  • Key bond lengths : C≡N = 1.14 Å, C=O (ester) = 1.21 Å.

Industrial-Scale Considerations

  • Cost drivers : 1-Cyano-1,2-dimethylpropylamine (≥$450/g, Sigma-Aldrich).
  • Green chemistry alternatives : Replace DCM with cyclopentyl methyl ether (CPME).
  • Safety : Triphosgene requires strict moisture control; TMSCN is acutely toxic.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluoro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific application of the compound.

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Position Matters: The 2-fluoro substitution in the target compound contrasts with 3′/4′-fluoro positions in carcinogenic azo dyes, suggesting divergent biological interactions .
  • Carbamoyl vs. Azo Functionality: Unlike azo dyes, which rely on amino groups for protein binding, the carbamoyl group in the target compound may prioritize stability over direct biological activity .

Notes

  • Evidence Limitations: Direct data on the target compound are absent in the provided sources; comparisons rely on structural analogs and substituent chemistry from older studies (e.g., 1949 carcinogenicity research ).

Biological Activity

[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate is a synthetic organic compound that has garnered attention for its potential applications in medicinal chemistry and biological research. This article explores its biological activity, focusing on its mechanisms of action, applications, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups:

  • Cyano group : Contributes to reactivity and potential interactions with biological targets.
  • Carbamoyl group : Enhances solubility and may participate in hydrogen bonding.
  • Fluorophenyl group : Increases lipophilicity, potentially improving membrane permeability.

The biological activity of [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate primarily involves its interaction with specific molecular targets such as enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : It can bind to receptors, modulating their activity and influencing signal transduction pathways.

Biological Activity Data

The following table summarizes the biological activities observed in various studies:

Study Cell Line/Model Biological Effect Mechanism
Study 1A549 (Lung Cancer)Moderate cytotoxicityInhibition of tubulin polymerization
Study 2HeLa (Cervical Cancer)Antitumor activityInduction of apoptosis via receptor interaction
Study 3In vivo (Rodent Model)Anti-inflammatoryModulation of cytokine release

Case Studies

  • Cytotoxicity in Cancer Cell Lines
    • In a study involving A549 and HeLa cell lines, [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate demonstrated significant cytotoxic effects. The mechanism was linked to the inhibition of tubulin polymerization, which is crucial for cell division. This effect was more pronounced in the A549 cell line compared to non-cancerous cell lines.
  • In Vivo Anti-inflammatory Effects
    • An animal model study indicated that the compound could reduce inflammation markers significantly. This suggests potential applications in treating inflammatory diseases by modulating immune responses.
  • Receptor Interaction Studies
    • Research focused on receptor binding revealed that the compound interacts with specific targets involved in cancer progression and inflammation, leading to altered signaling pathways that promote apoptosis in cancer cells while reducing inflammatory cytokine levels.

Applications in Research

The compound's unique properties make it suitable for various research applications:

  • Medicinal Chemistry : As a building block for synthesizing new pharmaceutical agents with enhanced therapeutic profiles.
  • Biological Studies : Used as a probe to investigate enzyme interactions and receptor dynamics.
  • Material Science : Potential incorporation into polymers for specialized applications due to its chemical stability.

Q & A

Basic: What are the recommended synthetic routes for [(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-fluoro-4-methoxybenzoate?

Answer:
The synthesis typically involves coupling the 2-fluoro-4-methoxybenzoate ester with a carbamoyl-functionalized intermediate. Key steps include:

  • Esterification: Reacting 2-fluoro-4-methoxybenzoic acid with methanol under acid catalysis to form the methyl ester (analogous to methyl 2-fluoro-4-methoxybenzoate in ).
  • Carbamoylation: Introducing the (1-cyano-1,2-dimethylpropyl)carbamoyl group via nucleophilic acyl substitution, often using coupling agents like EDCI or HOBt in anhydrous dichloromethane (similar to methods in ).
  • Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product .

Advanced: How can reaction conditions be optimized to maximize yield and purity during synthesis?

Answer:

  • Temperature Control: Maintain reactions at 0–5°C during carbamoylation to minimize side reactions (e.g., racemization or hydrolysis) .
  • Solvent Selection: Use anhydrous solvents (e.g., dichloromethane or DMF) to prevent moisture interference.
  • Catalyst Screening: Test alternative coupling agents (e.g., DCC vs. EDCI) for efficiency.
  • Real-Time Monitoring: Use TLC or HPLC to track reaction progress and adjust stoichiometry dynamically .

Basic: What spectroscopic methods are critical for structural confirmation?

Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Confirm substituent positions (e.g., fluoro and methoxy groups on the benzoate) and carbamoyl linkage integrity.
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the dimethylpropyl-cyano moiety .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and nitrile (C≡N at ~2250 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., calculated vs. observed m/z) .

Advanced: How can contradictory spectral data (e.g., unexpected peaks in NMR) be resolved?

Answer:

  • Dynamic Exchange Analysis: For broad peaks, variable-temperature NMR can identify rotamers or tautomers in the carbamoyl group .
  • Isotopic Labeling: Use deuterated analogs to assign ambiguous signals.
  • Crystallography: Single-crystal X-ray diffraction provides definitive structural evidence .
  • Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Storage Environment: Tightly sealed containers in a cool (<25°C), dry, and ventilated area away from light .
  • Incompatibilities: Avoid strong oxidizers, acids, or bases to prevent ester hydrolysis or carbamoyl degradation .
  • Monitoring: Periodic HPLC analysis to detect decomposition (e.g., free benzoic acid formation) .

Advanced: How can thermal stability and decomposition pathways be assessed?

Answer:

  • Thermogravimetric Analysis (TGA): Determine decomposition onset temperature (e.g., >150°C suggests moderate stability) .
  • Differential Scanning Calorimetry (DSC): Identify phase transitions or exothermic decomposition events.
  • Accelerated Aging Studies: Expose the compound to elevated temperatures (40–60°C) and monitor degradation products via LC-MS .

Basic: What safety precautions are essential during handling?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Respiratory Protection: Use NIOSH-approved N95 masks if airborne particulates are generated during weighing .
  • First Aid: In case of exposure, rinse skin/eyes with water and seek medical advice .

Advanced: How to design toxicity studies for preliminary biological activity assessment?

Answer:

  • In Vitro Assays:
    • Cytotoxicity: MTT assay on human cell lines (e.g., HEK293) to establish IC₅₀ values.
    • Enzyme Inhibition: Screen against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
  • In Silico Modeling: Predict ADMET properties (e.g., LogP, cytochrome P450 interactions) using tools like SwissADME .

Basic: How to address solubility challenges in biological assays?

Answer:

  • Solvent Screening: Test DMSO, ethanol, or PEG-400 at concentrations <1% (v/v) to avoid cytotoxicity.
  • Sonication: Use brief ultrasonic pulses to disperse aggregates.
  • Surfactants: Add polysorbate-80 or cyclodextrins for aqueous stabilization .

Advanced: What strategies can resolve discrepancies in biological activity data across studies?

Answer:

  • Batch Consistency: Verify compound purity (≥95% by HPLC) and stereochemical integrity .
  • Assay Standardization: Use positive controls (e.g., known enzyme inhibitors) to calibrate experimental conditions.
  • Meta-Analysis: Compare data across multiple models (e.g., cell-free vs. cell-based assays) to identify confounding variables .

Basic: How to identify structural analogs for structure-activity relationship (SAR) studies?

Answer:

  • Database Mining: Search PubChem or CAS Registry for analogs (e.g., methyl 2-fluoro-4-methoxybenzoate derivatives in ).
  • Scaffold Modification: Systematically vary substituents (e.g., replace methoxy with ethoxy or fluoro with chloro) .

Advanced: What computational tools are effective for predicting SAR trends?

Answer:

  • Molecular Docking: Use AutoDock Vina to model ligand-receptor interactions (e.g., binding affinity of carbamoyl group with target proteins) .
  • QSAR Modeling: Develop regression models correlating substituent properties (e.g., Hammett σ values) with bioactivity .

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